Aldehyde Reactive Probe (trifluoroacetate salt)
Overview
Description
Aldehyde Reactive Probe (trifluoroacetate salt) is a biotinylated reagent used for the detection and quantification of abasic (apurinic/apyrimidinic) sites in damaged DNA. These sites are formed when reactive oxygen species depurinate DNA, leading to the formation of aldehyde groups. The Aldehyde Reactive Probe reacts with these aldehyde groups, resulting in the covalent linkage of biotin to the abasic sites. This allows for the detection of the biotin-tagged DNA using common avidin-conjugated reporters such as avidin-HRP .
Biochemical Analysis
Biochemical Properties
The Aldehyde Reactive Probe (trifluoroacetate salt) reacts with aldehyde groups formed when reactive oxygen species depurinate DNA, resulting in the covalent linkage of biotin to these AP sites . This interaction allows for the detection and quantification of AP sites in damaged DNA.
Cellular Effects
The Aldehyde Reactive Probe (trifluoroacetate salt) plays a crucial role in identifying DNA damage within cells. By reacting with aldehyde groups, it helps to highlight areas of DNA that have been depurinated, a common form of DNA damage .
Molecular Mechanism
The Aldehyde Reactive Probe (trifluoroacetate salt) exerts its effects at the molecular level through its reaction with aldehyde groups. When reactive oxygen species cause depurination in DNA, aldehyde groups are formed. The probe reacts with these groups, forming a covalent bond with biotin at the AP sites .
Temporal Effects in Laboratory Settings
The Aldehyde Reactive Probe (trifluoroacetate salt) method is highly sensitive, enabling the detection of 2.4 AP sites per 1x107 nucleotides of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldehyde Reactive Probe (trifluoroacetate salt) involves the reaction of biotinylated hydroxylamine with aldehyde groups formed at abasic sites in damaged DNA. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production of Aldehyde Reactive Probe (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The compound is typically formulated as a crystalline solid and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Aldehyde Reactive Probe (trifluoroacetate salt) primarily undergoes nucleophilic addition reactions with aldehyde groups. This reaction results in the formation of a covalent bond between the probe and the aldehyde group, leading to the biotinylation of the abasic site .
Common Reagents and Conditions
The common reagents used in these reactions include biotinylated hydroxylamine and solvents such as DMF, DMSO, and PBS. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the probe and the efficiency of the reaction .
Major Products
The major product formed from the reaction of Aldehyde Reactive Probe (trifluoroacetate salt) with aldehyde groups is biotinylated DNA. This biotinylated DNA can then be detected using avidin-conjugated reporters, allowing for the quantification of abasic sites in damaged DNA .
Scientific Research Applications
Aldehyde Reactive Probe (trifluoroacetate salt) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Aldehyde Reactive Probe (trifluoroacetate salt) involves the reaction of the biotinylated hydroxylamine with aldehyde groups formed at abasic sites in damaged DNA. This reaction results in the covalent linkage of biotin to the abasic sites, allowing for the detection of the biotin-tagged DNA using avidin-conjugated reporters. The molecular targets of this probe are the aldehyde groups formed at abasic sites, and the pathway involved is the nucleophilic addition reaction between the probe and the aldehyde groups .
Comparison with Similar Compounds
Aldehyde Reactive Probe (trifluoroacetate salt) is unique in its ability to specifically react with aldehyde groups formed at abasic sites in damaged DNA. Similar compounds include:
O-(Biotinylcarbazoylmethyl) Hydroxylamine: Another biotinylated reagent used for the detection of abasic sites in DNA.
Biotinylated Hydrazine: A reagent that reacts with aldehyde groups but may have different reaction conditions and efficiencies compared to Aldehyde Reactive Probe (trifluoroacetate salt).
The uniqueness of Aldehyde Reactive Probe (trifluoroacetate salt) lies in its high sensitivity and specificity for detecting abasic sites in DNA, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-(2-aminooxyacetyl)pentanehydrazide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O4S.C2HF3O2/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11;3-2(4,5)1(6)7/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20);(H,6,7)/t7-,8-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYRTJQOEOYKFD-AEXHUXLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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